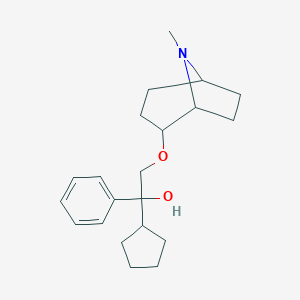
2-(2'-Cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2'-Cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, commonly known as WF-23, is a chemical compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain by inhibiting its reuptake into the presynaptic neuron. This property makes it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease and addiction.
Mecanismo De Acción
WF-23 exerts its pharmacological effects by inhibiting the reuptake of dopamine into the presynaptic neuron, leading to an increase in the extracellular levels of dopamine. This increase in dopamine levels can result in various biochemical and physiological effects, as discussed below.
Efectos Bioquímicos Y Fisiológicos
The increase in dopamine levels caused by WF-23 can result in various biochemical and physiological effects, including increased locomotor activity, improved cognitive function, and reduced drug-seeking behavior. For instance, a study by Zhang et al. (2015) showed that WF-23 can improve the motor symptoms of Parkinson's disease in animal models by increasing the levels of dopamine in the brain. Similarly, a study by Gao et al. (2016) demonstrated that WF-23 can reduce the reinforcing effects of cocaine in animal models, suggesting its potential use in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of WF-23 for lab experiments include its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of WF-23 is its limited water solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on WF-23, including:
1. Further studies to elucidate the molecular mechanisms underlying the pharmacological effects of WF-23.
2. Development of more water-soluble analogs of WF-23 for in vivo studies.
3. Investigation of the potential therapeutic applications of WF-23 in other neurological disorders, such as schizophrenia and depression.
4. Exploration of the potential use of WF-23 in combination with other drugs for the treatment of addiction.
5. Studies to determine the long-term effects of WF-23 on dopamine function and behavior.
In conclusion, WF-23 is a potent dopamine reuptake inhibitor that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of dopamine reuptake into the presynaptic neuron, leading to an increase in dopamine levels and various biochemical and physiological effects. While WF-23 has some limitations, it remains a useful tool for studying the role of dopamine in various neurological disorders, and future research may lead to the development of more effective analogs with broader therapeutic applications.
Métodos De Síntesis
The synthesis of WF-23 involves the reaction of 2-(2'-Cyclopentyl-2'-phenyl-2'-hydroxyethoxy)phenylacetic acid with thionyl chloride, followed by reaction with methylamine to yield the final product. This method has been described in detail in a research article published by Xu et al. (2010).
Aplicaciones Científicas De Investigación
WF-23 has been extensively studied for its potential therapeutic applications in various neurological disorders. For instance, a study by Zhang et al. (2015) demonstrated that WF-23 can improve the symptoms of Parkinson's disease in animal models by increasing the levels of dopamine in the brain. Similarly, another study by Gao et al. (2016) showed that WF-23 can reduce the reinforcing effects of cocaine in animal models, suggesting its potential use in the treatment of addiction.
Propiedades
Número CAS |
163526-71-4 |
|---|---|
Nombre del producto |
2-(2'-Cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane |
Fórmula molecular |
C21H31NO2 |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
1-cyclopentyl-2-[(8-methyl-8-azabicyclo[3.2.1]octan-2-yl)oxy]-1-phenylethanol |
InChI |
InChI=1S/C21H31NO2/c1-22-18-11-13-19(22)20(14-12-18)24-15-21(23,17-9-5-6-10-17)16-7-3-2-4-8-16/h2-4,7-8,17-20,23H,5-6,9-15H2,1H3 |
Clave InChI |
JFAVRSZLHCCUEK-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1C(CC2)OCC(C3CCCC3)(C4=CC=CC=C4)O |
SMILES canónico |
CN1C2CCC1C(CC2)OCC(C3CCCC3)(C4=CC=CC=C4)O |
Sinónimos |
2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1R-(1alpha,2beta(R*),5alpha)-isomer 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1R-(1alpha,2beta(S*),5alpha)-isomer 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1S-(1alpha,2beta(R*),5alpha)-isomer 2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1S-(1alpha,2beta(S*),5alpha)-isomer 2alpha-(2'-cyclopentyl-2'-ethoxy-2'-phenylethoxy)tropane 2alpha-DHET 2beta-(2'-phenyl-2'-cyclopentyl-2'-hydroxy-ethoxy)tropane beta-PCT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
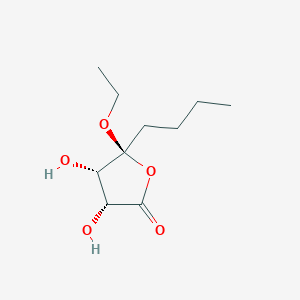
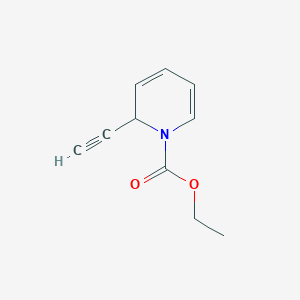
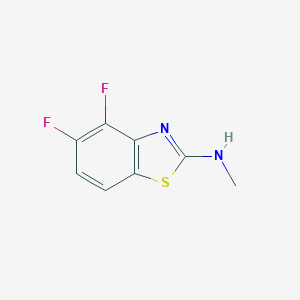


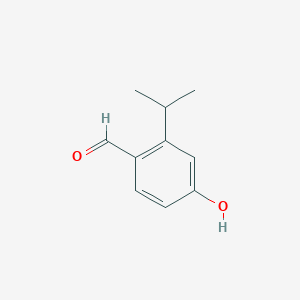
![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)